2-Bromo-3-chloro-1,8-naphthyridine: A Technical Guide for Advanced Synthesis
2-Bromo-3-chloro-1,8-naphthyridine: A Technical Guide for Advanced Synthesis
Foreword: Unlocking the Potential of a Dihalogenated Naphthyridine Scaffold
In the landscape of modern medicinal chemistry, the 1,8-naphthyridine core stands as a privileged scaffold, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial and anticancer properties.[1][2][3] The strategic functionalization of this nucleus is paramount to the discovery of novel drug candidates. This technical guide focuses on 2-bromo-3-chloro-1,8-naphthyridine (CAS 52626-32-1), a versatile, dihalogenated building block poised for intricate molecular elaboration. The presence of two distinct halogen atoms at the 2- and 3-positions offers a unique platform for selective, stepwise functionalization, enabling the generation of diverse molecular libraries for drug discovery programs. This document provides an in-depth exploration of the physicochemical properties, spectral characteristics, synthesis, and reactivity of this compound, with a particular focus on its application in palladium-catalyzed cross-coupling reactions.
Physicochemical and Structural Characteristics
2-Bromo-3-chloro-1,8-naphthyridine is a solid at ambient temperature, a characteristic typical of poly-substituted aromatic heterocyclic systems.[4] Its structural and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 52626-32-1 | [4] |
| Molecular Formula | C₈H₄BrClN₂ | [4] |
| Molecular Weight | 243.49 g/mol | [4] |
| Appearance | White to cream or pale yellow crystalline powder | [5] |
| Melting Point | 57-63 °C (for the related compound 2-bromo-3-chloropyridine) | [5] |
| Solubility | Moderately soluble in organic solvents | [4] |
| InChI | InChI=1S/C8H4BrClN2/c9-7-6(10)4-5-2-1-3-11-8(5)12-7/h1-4H | [4] |
| SMILES | ClC1=CC2=C(N=C1Br)N=CC=C2 | [4] |
Spectral Data Interpretation: A Predictive Analysis
While experimental spectra for 2-Bromo-3-chloro-1,8-naphthyridine are not widely published, a predictive analysis based on established principles of NMR and mass spectrometry provides valuable insights for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be characterized by signals in the aromatic region, corresponding to the four protons on the naphthyridine core. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents.
¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the carbon atoms of the naphthyridine ring. The carbons directly attached to the electronegative bromine and chlorine atoms (C2 and C3) are expected to be significantly deshielded.
Mass Spectrometry (MS)
The mass spectrum of 2-Bromo-3-chloro-1,8-naphthyridine will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This will result in a cluster of molecular ion peaks.
Synthesis of the 2-Bromo-3-chloro-1,8-naphthyridine Scaffold
A plausible and efficient synthetic route to 2-bromo-3-chloro-1,8-naphthyridine can be conceptualized based on established methodologies for the synthesis of related 1,8-naphthyridine derivatives, such as the Vilsmeier-Haack reaction.[6][7][8] This approach allows for the construction of the bicyclic core and the introduction of the chloro substituent in a single transformation.
Proposed Synthetic Protocol via Vilsmeier-Haack Cyclization
This protocol describes a potential two-step synthesis starting from a suitable N-(pyridin-2-yl)acetamide precursor.
Step 1: Synthesis of 2-Chloro-1,8-naphthyridin-3-carbaldehyde
-
To a solution of N-(pyridin-2-yl)acetamide (1 equivalent) in dry dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise at 0 °C.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat at reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield 2-chloro-1,8-naphthyridin-3-carbaldehyde.
Step 2: Conversion to 2-Bromo-3-chloro-1,8-naphthyridine
A subsequent halogen exchange or other functional group manipulation would be required to replace the formyl group with a hydrogen and introduce the bromo group at the 2-position. A more direct synthesis might involve a multi-step pathway starting from a different precursor, though such a route is not readily found in the surveyed literature.
Reactivity and Synthetic Utility: The Suzuki-Miyaura Cross-Coupling Reaction
The presence of a bromine atom at the 2-position of the 1,8-naphthyridine ring makes 2-bromo-3-chloro-1,8-naphthyridine an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][10][11][12] This reaction enables the formation of a carbon-carbon bond, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position.
Key Considerations for Suzuki-Miyaura Coupling of Bromo-naphthyridines
The successful execution of a Suzuki-Miyaura coupling with a bromo-naphthyridine substrate requires careful optimization of several parameters to overcome potential challenges such as catalyst deactivation, low conversion, and side reactions.[13]
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and the phosphine ligand is critical. Electron-rich and sterically hindered ligands, such as those developed by Buchwald, are often more effective than generic ligands like triphenylphosphine (PPh₃) for challenging substrates.[13]
-
Base: The base plays a crucial role in the transmetalation step. The strength and nature of the base must be carefully selected to be effective without causing degradation of the starting materials or products.
-
Solvent System: The solubility of the bromo-naphthyridine and the boronic acid or ester is a key factor. A solvent system that ensures adequate solubility of all components is necessary for efficient reaction.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can cause its deactivation. Therefore, it is essential to degas the solvents and run the reaction under an inert atmosphere of nitrogen or argon.[13]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-bromo-3-chloro-1,8-naphthyridine with a generic arylboronic acid.
Materials:
-
2-Bromo-3-chloro-1,8-naphthyridine (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
SPhos (0.1 equivalents)
-
Potassium phosphate (K₃PO₄, 3 equivalents)
-
Toluene and water (10:1 v/v)
Procedure:
-
To a dry reaction vessel, add 2-bromo-3-chloro-1,8-naphthyridine, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the vessel with argon three times.
-
Add the degassed toluene and water solvent mixture.
-
In a separate vial, prepare a solution of palladium(II) acetate and SPhos in a small amount of degassed toluene.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture at 80-100 °C with stirring until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Caption: Workflow for Suzuki-Miyaura Coupling.
Applications in Medicinal Chemistry and Drug Discovery
The 1,8-naphthyridine scaffold is a cornerstone in the development of various therapeutic agents.[1][3] The antibacterial agent nalidixic acid was one of the first synthetic quinolone antibiotics and features this core structure.[14] More recently, gemifloxacin, another 1,8-naphthyridine-containing compound, has been utilized for the treatment of bacterial infections.[14] The diverse biological activities associated with this scaffold include anticancer, anti-inflammatory, and antiviral properties.[2][3]
2-Bromo-3-chloro-1,8-naphthyridine serves as a highly valuable starting material for the synthesis of novel 1,8-naphthyridine derivatives. The differential reactivity of the bromo and chloro substituents allows for selective and sequential functionalization, providing access to a wide range of analogs for biological screening. For instance, the bromo group can be selectively targeted in Suzuki-Miyaura or other cross-coupling reactions, followed by nucleophilic aromatic substitution at the chloro-substituted position. This versatility makes 2-bromo-3-chloro-1,8-naphthyridine a key building block for generating chemical libraries aimed at identifying new lead compounds in various therapeutic areas.
Safety, Handling, and Storage
As with any halogenated heterocyclic compound, appropriate safety precautions should be taken when handling 2-bromo-3-chloro-1,8-naphthyridine.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
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[ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][8][15]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][8][15] - Revue Roumaine de Chimie -]()
-
[Advances in the chemistry and therapeutic potential of[8][15]-naphthyridines: A review]()
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